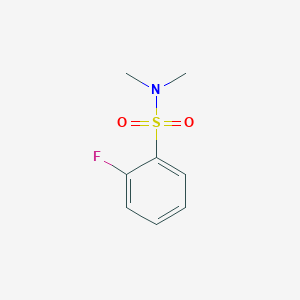

2-fluoro-N,N-dimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10FNO2S. It has a molecular weight of 203.23 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, general methods for sulfonamide synthesis involve the reaction of amines with sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group and a dimethylsulfonamide group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Alpha-fluorosulfonamides, such as 2-fluoro-N,N-dimethylbenzene-1-sulfonamide, can be synthesized through electrophilic fluorination using N-fluorobenzenesulfonimide as a fluorinating agent. This process involves the use of a dimethoxybenzyl group as a new sulfonamide protecting group (Hill, Liu, & Taylor, 2004).

Chemical Reactivity : The synthesis of fluorine-containing compounds, such as ApoSense compound [18F]NST732, utilizes sulfonamides in nucleophilic ring opening of an aziridine precursor. This demonstrates the chemical reactivity of sulfonamide compounds in complex organic syntheses (Basuli et al., 2012).

Electrochemical Applications : In electrooxidation studies, this compound derivatives have been investigated for their potential in treating industrial wastewaters, specifically targeting poly- and perfluoroalkyl substances (Gómez-Ruiz et al., 2017).

Biological and Medicinal Research

Antibacterial and Antifungal Properties : Some derivatives of this compound exhibit notable antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Subramanyam et al., 2017).

Biomolecular Interactions : The ability to incorporate fluorophores selectively into proteins, such as dansylalanine, a derivative of sulfonamide, provides a tool to study protein dynamics and interactions. This can facilitate biochemical and cellular studies of protein structure and function (Summerer et al., 2006).

Material Science and Polymer Research

- Polymer Synthesis : The sulfonamide group, including this compound derivatives, serves as an activating group for the synthesis of poly(aryl ether sulfonamide)s. This suggests its utility in advanced polymerization processes (Rebeck & Knauss, 2011).

Propiedades

IUPAC Name |

2-fluoro-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZOPXBTMLYXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)

![1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one](/img/structure/B2507317.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)